molecular formula C14H10FN B1311257 6-fluoro-2-phenyl-1H-indole CAS No. 255724-72-2

6-fluoro-2-phenyl-1H-indole

Cat. No.: B1311257
CAS No.: 255724-72-2
M. Wt: 211.23 g/mol
InChI Key: CIZSAUXURXLDMM-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenyl-1H-indole is a fluorinated indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 6-fluoro-2-phenyl-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . Therefore, it can be inferred that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

6-fluoro-2-phenyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The compound’s interaction with enzymes such as cytochrome P450 monooxygenases can lead to its metabolic transformation, affecting its bioavailability and activity . Additionally, this compound may interact with proteins involved in cell signaling, such as kinases, thereby influencing downstream signaling cascades .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can affect the expression of genes involved in inflammation, apoptosis, and cell proliferation . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to alterations in cellular responses to external stimuli . Furthermore, this compound may influence cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to specific receptors and enzymes, leading to changes in their activity and function. For instance, this compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby modulating their catalytic activity . Additionally, the compound’s binding to receptors can trigger downstream signaling events, resulting in changes in gene expression and cellular responses . The presence of the fluorine atom in this compound enhances its binding affinity and specificity towards target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a significant role in determining its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo metabolic degradation, leading to the formation of metabolites with different biological activities . The temporal effects of this compound on cellular function can also be influenced by factors such as exposure duration and concentration . Long-term exposure to the compound may result in sustained changes in gene expression and cellular responses.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, the compound may induce toxicity, affecting vital organs and systems . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . Enzymes such as cytochrome P450 monooxygenases play a key role in the oxidative metabolism of this compound, resulting in the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can interact with intracellular binding proteins, influencing its localization and accumulation . The distribution of the compound within tissues can be affected by factors such as tissue perfusion, binding affinity, and metabolic stability . Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression . Alternatively, the compound may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways . The subcellular localization of this compound is a critical determinant of its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-phenyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-phenylindole and a fluorinating agent.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the ring.

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Electrophilic Substitution: Substituted indoles with various functional groups.

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

Scientific Research Applications

6-Fluoro-2-phenyl-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated indole derivatives.

    Biology: The compound is used in studying the biological activity of fluorinated indoles, including their interactions with enzymes and receptors.

    Medicine: Fluorinated indoles are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.

    Industry: The compound finds applications in the development of new materials and agrochemicals.

Comparison with Similar Compounds

  • 5-Fluoro-2-phenyl-1H-indole
  • 7-Fluoro-2-phenyl-1H-indole
  • 6-Fluoro-1H-indole

Comparison:

Properties

IUPAC Name

6-fluoro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZSAUXURXLDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443408
Record name 6-fluoro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255724-72-2
Record name 6-fluoro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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